Head-to-Head Antifungal Potency Against Valsa mali: 6i vs. Boscalid and In-Class Analogs
In a direct head-to-head in vitro bioassay against Valsa mali, compound 6i (the target compound) exhibited an EC₅₀ of 1.77 mg/L, representing a 5.2-fold potency improvement over the commercial SDHI fungicide boscalid (EC₅₀ = 9.19 mg/L) [1]. Within the same compound library, 6i was the most potent derivative tested, surpassing close structural analog 19i (EC₅₀ = 1.97 mg/L) and outperforming compound 23i, which was instead optimized for Rhizoctonia solani (EC₅₀ = 3.79 mg/L) [1]. The rank order of potency (6i > 19i ≫ boscalid) underscores that the furan-2-carboxamide terminus confers a specific advantage over both commercial standards and in-class pyrazole–thiazole variants for Valsa mali control.
| Evidence Dimension | In vitro antifungal potency (EC₅₀) against Valsa mali |
|---|---|
| Target Compound Data | EC₅₀ = 1.77 mg/L (compound 6i) |
| Comparator Or Baseline | Boscalid: EC₅₀ = 9.19 mg/L; Compound 19i: EC₅₀ = 1.97 mg/L; Compound 23i: optimized for R. solani |
| Quantified Difference | 6i is 5.2-fold more potent than boscalid; 1.11-fold more potent than 19i |
| Conditions | In vitro mycelial growth inhibition assay against Valsa mali; compounds tested at multiple concentrations with EC₅₀ calculated from dose–response curves |
Why This Matters
A 5.2-fold EC₅₀ advantage over the commercial standard boscalid provides a clear efficacy margin that can translate into lower field application rates and reduced selection pressure for resistance, directly influencing procurement decisions for fungicide development programs.
- [1] Li M, Wang W, Cheng X, Wang Y, Chen Y, Gong J, Chang X, Lv X. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. J Agric Food Chem. 2023 Aug 2;71(30):11365-11372. View Source
